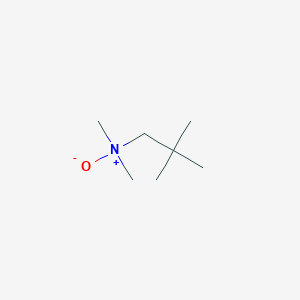
N,N,2,2-tetramethylpropan-1-amine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,2,2-tetramethylpropan-1-amine oxide, also known as this compound, is a useful research compound. Its molecular formula is C7H17NO and its molecular weight is 131.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Antimicrobial Properties:
Recent studies have shown that liposomal formulations containing N-oxide surfactants exhibit significant antibacterial activity against Gram-positive bacteria. These formulations can enhance the efficacy of existing antibiotics through synergistic effects. For instance, a study demonstrated that liposomes with 20 molar percent of N-oxide surfactants significantly reduced the minimum inhibitory concentration (MIC) of oxacillin against Staphylococcus aureus to 0.125 μg/mL, which is well below the breakpoint for clinical effectiveness .
Adjuvants in Antimicrobial Therapy:
Given the rise of multidrug-resistant (MDR) pathogens, N,N,2,2-tetramethylpropan-1-amine oxide can be utilized as an adjuvant in antimicrobial therapies. Its intrinsic antimicrobial properties can help reduce the required dosage of antibiotics while maintaining therapeutic efficacy, thereby mitigating the development of antibiotic resistance .
Industrial Applications
Surfactant in Cleaning Products:
This compound is widely used as a nonionic surfactant in various cleaning products due to its ability to lower surface tension and enhance cleaning efficacy. Its low toxicity and biodegradability make it an environmentally friendly option compared to traditional surfactants like tetramethylammonium hydroxide (TMAH) .
Electronics Processing:
this compound serves as a low-toxicity substitute for TMAH in semiconductor processing. Its application includes cleaning and stripping processes essential for microelectronics fabrication .
Material Science Applications
Polymer Production:
The compound is also involved in polymer synthesis, where it acts as a phase transfer agent or catalyst. It facilitates the production of anionic polymers by enhancing reaction rates and improving yields . This property is particularly beneficial in creating materials with specific functional characteristics.
Environmental Applications
Biodegradable Surfactants:
Due to its biodegradable nature, this compound is being investigated for use in environmentally friendly cleaning agents and personal care products. Its ability to form micelles allows it to encapsulate pollutants and facilitate their removal from surfaces without causing harm to the environment .
Case Studies and Research Findings
Propiedades
Número CAS |
13993-87-8 |
|---|---|
Fórmula molecular |
C7H17NO |
Peso molecular |
131.22 g/mol |
Nombre IUPAC |
N,N,2,2-tetramethylpropan-1-amine oxide |
InChI |
InChI=1S/C7H17NO/c1-7(2,3)6-8(4,5)9/h6H2,1-5H3 |
Clave InChI |
NVQUYMSKHLFZET-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C[N+](C)(C)[O-] |
SMILES canónico |
CC(C)(C)C[N+](C)(C)[O-] |
Sinónimos |
N,N,2,2-Tetramethyl-1-propanamineN-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















